Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate
Description
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is a thiazole-based compound featuring a 3,4-dimethoxyphenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position (via an acetate linker). Thiazoles are heterocyclic scaffolds known for their diverse bioactivity, including antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-17-11-5-4-9(6-12(11)18-2)14-15-10(8-20-14)7-13(16)19-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYSMCVCGCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate typically involves the condensation of 3,4-dimethoxybenzaldehyde with thioamide followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting thiazole intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
Biological Activity
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is a thiazole derivative notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a methyl ester group. The molecular formula is , and its IUPAC name is methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The thiazole ring can inhibit microbial enzymes, leading to antimicrobial effects.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : It interferes with cell signaling pathways, inducing apoptosis in cancer cells and inhibiting cell proliferation .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has potent activity against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it significantly decreases the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed at concentrations as low as 10 µM, indicating its potential utility in treating inflammatory diseases .
Anticancer Activity
This compound has been investigated for its anticancer properties. Research has revealed the following:
- Cell Lines Tested : The compound was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and gastric (NUGC) cancer cells.
- IC50 Values :
- MCF-7: 25 µM
- A549: 15 µM
- NUGC: 50 µM
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing significantly lower toxicity toward normal fibroblast cells (WI38), which displayed an IC50 of over 400 µM .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in MDPI highlighted the anticancer properties of various thiazole derivatives. This compound was included in the analysis and demonstrated significant growth inhibition across multiple cancer cell lines . -
Structural Analysis :
Structural studies have indicated that the presence of the methoxy groups on the phenyl ring enhances the biological activity of thiazole derivatives. The specific substitution pattern of this compound is believed to contribute to its unique pharmacological profile .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical approach involves refluxing thioamide derivatives (e.g., 3,4-dimethoxybenzothioamide) with α-bromo-ketone esters (e.g., methyl 4-bromo-3-oxobutanoate) in ethanol. Key steps include:
- Reagent Ratios: Equimolar ratios (30 mmol each) ensure balanced reactivity .
- Solvent Selection: Absolute ethanol is preferred for solubility and reaction efficiency .
- Workup: Post-reaction, the product is extracted with ether, dried over anhydrous Na₂SO₄, and purified via crystallization .
Optimization Strategies:
- Time and Temperature: Extending reflux time (1–18 hours) or adjusting temperature may improve yields, as seen in related thiazole syntheses (e.g., 87–93% yields for ethyl thiazole-acetate derivatives under similar conditions) .
- Catalysts: While not explicitly mentioned for this compound, urea-linked derivatives in achieved high yields using DMSO as a solvent, suggesting polar aprotic solvents may enhance reactivity.
Q. Table 1: Yield Comparison of Analogous Thiazole-Ester Syntheses
| Starting Material | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothioamide + Ethyl 4-bromo-3-oxobutanoate | Ethanol | 1 | ~65–87% | |
| Urea-linked phenylthioamide | DMSO | 18 | 87–93% |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Key signals include thiazole protons (δ 6.8–8.2 ppm) and ester carbonyl carbons (δ 165–175 ppm). For example, ethyl thiazole-acetate derivatives show acetoxy carbons at δ 171.6 ppm .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) are critical; e.g., ethyl 2-(thiazol-4-yl)acetate derivatives exhibit m/z values between 480–582 .
- Microanalysis: Carbon, hydrogen, and nitrogen content must align with theoretical values within 0.4% deviation .
- X-ray Crystallography: Used to confirm bond lengths and angles (e.g., C-S bond lengths ~1.74 Å in thiazole derivatives) .
Q. Table 2: Representative Spectral Data for Thiazole Derivatives
| Compound | ¹³C NMR (Carbonyl, ppm) | ESI-MS ([M+H]⁺) | Reference |
|---|---|---|---|
| Ethyl 2-(4-phenylthiazol-2-yl)acetate | 171.2 | 498.2 | |
| Methyl benzothiazine-acetate | 171.6 | 462.2 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for thiazole-containing esters?
Methodological Answer: Discrepancies often arise from:
- Impurity of Reagents: Trace moisture in ethanol or α-bromo-ketone esters can reduce yields. Anhydrous Na₂SO₄ drying and reagent recrystallization mitigate this .
- Reaction Monitoring: TLC or HPLC-DAD (e.g., 95% purity thresholds) ensures reaction completion .
- By-Product Analysis: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates pure products from side reactions (e.g., dimerization) .
Case Study: reports 65% yields for similar compounds, while achieves >85% by using DMSO and extended reflux. Researchers should test solvent polarity and reaction duration systematically.
Q. What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking:
- Target Selection: Antifungal targets (e.g., CYP51) or anticancer kinases (e.g., EGFR) are prioritized based on structural analogs .
- Software Tools: AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. For example, thiazole derivatives in showed binding energies of −8.2 kcal/mol against fungal enzymes.
- QSAR Modeling: Electron-withdrawing groups (e.g., 3,4-dimethoxy) enhance bioactivity by increasing lipophilicity (logP ~2.5–3.0) .
Q. How can chromatographic techniques address challenges in analyzing synthetic by-products?
Methodological Answer:
- HPLC-DAD: A C18 column with gradient elution (acetonitrile/water + 0.1% TFA) resolves peaks for the parent compound and by-products. Detection at 254 nm is optimal for thiazole absorbance .
- GC-MS: Volatile by-products (e.g., unreacted α-bromo-ketones) are identified using DB-5 columns and EI ionization .
Example Protocol (HPLC):
- Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Detection: 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
